molecular formula C12H12ClN3O B7527062 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B7527062
M. Wt: 249.69 g/mol
InChI Key: KIOHWSCXXZDWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide, also known as CPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPMA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to exhibit antioxidant activity. It has been found to scavenge free radicals and protect against oxidative stress-induced damage. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to possess anti-tumor activity, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide in lab experiments. For example, its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its potency and efficacy may vary depending on the animal model and experimental conditions used.

Future Directions

For research on 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide include investigating its potential applications in cancer and neurodegenerative diseases, as well as identifying its molecular targets.

Synthesis Methods

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid to obtain 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide. The overall yield of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide synthesis is around 50%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. It has also been shown to possess antipyretic activity, which makes it a potential candidate for the treatment of fever.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-6-11(16-15-8)14-12(17)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHWSCXXZDWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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